![molecular formula C10H12ClNO3 B2691380 Methyl 4-hydroxyindoline-2-carboxylate hydrochloride CAS No. 2173997-14-1](/img/structure/B2691380.png)
Methyl 4-hydroxyindoline-2-carboxylate hydrochloride
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Overview
Description
“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173997-14-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is “methyl 4-hydroxyindoline-2-carboxylate hydrochloride” and its InChI Code is "1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H" .
Synthesis Analysis
The synthesis of indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, has been a subject of interest for many researchers . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, are reactive at several different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . This reactivity allows indole to participate readily in chemical reactions .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a powder at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
Anti-Cancer Applications
Indole derivatives, both natural and synthetic, show various biologically vital properties, including anti-cancer properties. This compound can be used in the synthesis of these derivatives, contributing to cancer treatment .
Synthesis of Alkaloids
This compound can be used in the synthesis of indoles as a moiety in selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Anti-HIV Applications
Indole derivatives have shown potential as anti-HIV agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for HIV .
Anti-Inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for inflammatory conditions .
Antimicrobial Applications
New derivatives of this compound have exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial treatments .
Antioxidant Applications
Indole derivatives have shown potential as antioxidants. This compound can be used in the synthesis of these derivatives, contributing to the development of new antioxidant treatments .
Antidiabetic Applications
Indole derivatives have shown potential as antidiabetic agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for diabetes .
Mechanism of Action
Target of Action
Methyl 4-hydroxyindoline-2-carboxylate hydrochloride, also known as methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 4-hydroxyindoline-2-carboxylate hydrochloride may also interact with various targets.
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that Methyl 4-hydroxyindoline-2-carboxylate hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 4-hydroxyindoline-2-carboxylate hydrochloride may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCIAHXZVNBTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyindoline-2-carboxylate hydrochloride |
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